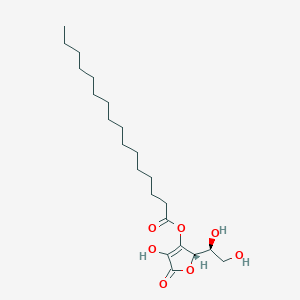

(Palmitoyloxy)-L-ascorbic acid

Description

Properties

CAS No. |

1330-84-3 |

|---|---|

Molecular Formula |

C22H38O7 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[(2S)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |

InChI |

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20-/m0/s1 |

InChI Key |

DLPACQFCRQUOOZ-PXNSSMCTSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@H]1[C@H](CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |

Other CAS No. |

1330-84-3 |

Origin of Product |

United States |

Scientific Research Applications

Dermatological Applications

1.1 Anti-Aging Effects

Research has demonstrated that palmitoyl-L-ascorbic acid exhibits significant anti-aging properties. A study evaluated its effects on skin wrinkles and pigmentation, revealing that it enhances collagen expression in dermal fibroblast cells and reduces melanin content in B16F1 cells. The clinical trial indicated improvements in skin roughness and lightness after 8 to 12 weeks of treatment with a cream containing this compound .

Table 1: Effects of Palmitoyl-L-Ascorbic Acid on Skin Parameters

| Parameter | Measurement Method | Results |

|---|---|---|

| Collagen Expression | Dermal Fibroblast Cells | Increased in a dose-dependent manner |

| Melanin Content | B16F1 Cells | Reduced by ~20% |

| Skin Roughness | Clinical Trial | Improvement noted at 12 weeks |

| Skin Lightness | Clinical Trial | Improvement noted at 8 weeks |

1.2 Skin Penetration Studies

The compound's formulation as an emulgel has been investigated for its ability to enhance skin penetration. A study compared hydrophilic and lipophilic formulations of L-ascorbic acid, finding that the lipophilic form (including palmitoyl derivatives) showed better penetration characteristics, making it a promising candidate for topical applications .

Pharmaceutical Applications

2.1 Drug Delivery Systems

Palmitoyl-L-ascorbic acid is being explored as a component in drug delivery systems due to its ability to improve the solubility and stability of poorly soluble drugs. For instance, research involving dual-loaded palmitoyl-chitosan nanoparticles demonstrated enhanced encapsulation efficiency and controlled release profiles for both palmitoyl-L-ascorbic acid and thymoquinone, suggesting potential for targeted therapy .

Table 2: Characteristics of Dual-Loaded Palmitoyl-Chitosan Nanoparticles

| Parameter | Value |

|---|---|

| Encapsulation Efficiency | High |

| Release Kinetics | Zero-order model observed |

| Particle Size | Optimized for drug delivery |

Antioxidant Properties

Palmitoyl-L-ascorbic acid is recognized for its superior antioxidant activity compared to regular L-ascorbic acid. A study highlighted its cytotoxic effects at higher concentrations, indicating that while it acts as a potent antioxidant, caution is needed regarding dosage due to potential apoptotic effects at elevated levels .

Safety and Regulatory Aspects

Safety assessments have indicated that palmitoyl-L-ascorbic acid poses low toxicity risks when used appropriately in formulations. Regulatory bodies have evaluated its use as a food additive and cosmetic ingredient, concluding that it does not present genotoxicity concerns and is safe at recommended levels .

Preparation Methods

Palmitoyl Chloride Synthesis via Thionyl Chloride Reaction

The foundational step in L-ascorbyl palmitate production involves converting palmitic acid to its reactive acyl chloride derivative. The patented method employs a continuous bubbling process, where thionyl chloride (SOCl₂) is introduced into molten palmitic acid at 60–70°C within a chlorination column. The reaction proceeds according to:

Key parameters include a 1:1.2 molar ratio of palmitic acid to thionyl chloride and a reaction time of 4–6 hours, achieving >95% conversion efficiency. Unreacted SOCl₂ and gaseous byproducts (SO₂, HCl) are recovered through condensation and alkaline scrubbing, minimizing environmental release.

Esterification of L-Ascorbic Acid with Palmitoyl Chloride

Esterification occurs in a mixed solvent system of amides (e.g., dimethylacetamide) and haloalkanes (e.g., dichloromethane), which solubilize both hydrophilic ascorbic acid and lipophilic palmitoyl chloride. The reaction, conducted at 0–5°C under dry HCl gas atmosphere, follows:

Stoichiometric ratios of 1:1.05 (ascorbic acid:palmitoyl chloride) prevent excess acyl chloride hydrolysis. Post 16–20 hour reaction, the mixture is quenched in ice-water, precipitating crude L-ascorbyl palmitate.

Purification and Recrystallization Techniques

Solvent-Antisolvent Crystallization

Crude product is dissolved in chloromethane at 50°C and gradually cooled to 10°C, inducing crystallization. This step removes unreacted ascorbic acid and palmitic acid derivatives, yielding 92–95% pure L-ascorbyl palmitate.

Acid-Base Wash Optimization

Post-crystallization, the product undergoes sequential washes:

-

Acidic wash : 0.1M HCl removes residual amine solvents.

-

Neutralization : Sodium bicarbonate solution (pH 6–7) eliminates trapped HCl.

-

Final rinse : Deionized water at 50°C ensures chloride ion removal.

Industrial-Scale Production Considerations

Closed-Loop Reagent Recovery Systems

Modern facilities integrate:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98.5% | HPLC (C18 column, 220 nm) |

| Residual solvents | <50 ppm each | GC-MS headspace analysis |

| Peroxide value | <2.0 meq/kg | Titration with Na₂S₂O₃ |

| Heavy metals (Pb, As) | <1 ppm | ICP-MS |

Data sourced from pilot-scale trials demonstrate consistent compliance with FCC and USP standards.

Comparative Analysis of Synthesis Routes

Enzymatic Esterification Limitations

While lipase-mediated esterification (e.g., using Candida antarctica lipase B) is reported in literature, the patented chemical method offers superior advantages:

| Factor | Chemical Method | Enzymatic Method |

|---|---|---|

| Reaction time | 18–24 hours | 72–96 hours |

| Yield | 85–92% | 60–75% |

| Solvent tolerance | Broad (polar aprotic) | Limited (aqueous/organic) |

| Scalability | >1,000 kg/batch | <100 kg/batch |

The enzymatic approach remains impractical for industrial use due to enzyme cost and slow reaction kinetics .

Q & A

Q. What are the validated methods for synthesizing (Palmitoyloxy)-L-ascorbic acid in laboratory settings?

The synthesis typically involves esterification of L-ascorbic acid with palmitic acid. A common approach uses enzymatic catalysis (e.g., lipases) under controlled humidity to optimize yield . Purity validation requires HPLC (≥90% by area) and identification via FT-IR to confirm ester bond formation . Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess degradation pathways .

Q. How do researchers evaluate the stability of this compound under varying pH and temperature conditions?

Stability is assessed using:

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Reverse-phase HPLC with C18 columns and UV detection (265 nm) .

- LC-MS/MS for distinguishing ascorbyl palmitate from degradation products like dehydroascorbic acid .

- Fatty acid composition tables (e.g., GC-MS) to verify palmitic acid content ≥85% .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence its antioxidant mechanisms in lipid-rich environments?

The palmitoyl moiety enhances lipid bilayer penetration, enabling scavenging of peroxyl radicals in hydrophobic domains. Methodological approaches include:

Q. What experimental designs are optimal for studying synergistic effects between this compound and other antioxidants (e.g., α-tocopherol)?

Use a PICO framework :

- Population : Lipid oxidation models (e.g., linoleic acid emulsions).

- Intervention : Co-administration with α-tocopherol (1:1 molar ratio).

- Comparison : Individual antioxidant efficacy.

- Outcome : Thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation .

Dose-response curves and isobolographic analysis resolve additive vs. synergistic interactions .

Q. How do in vivo models address discrepancies in the bioavailability of this compound compared to in vitro findings?

Q. What methodologies identify degradation products of this compound in long-term storage?

- Forced degradation studies : Expose samples to heat (60°C), light (UV-A), and humidity (85% RH) .

- High-resolution mass spectrometry (HRMS) to characterize oxidation byproducts (e.g., dehydroascorbyl palmitate) .

- Pharmacopeial compliance : Reference USP/NF guidelines for fatty acid composition limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.